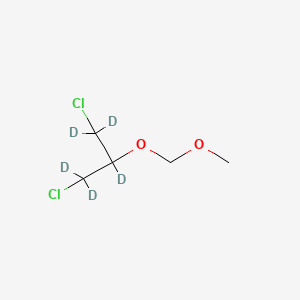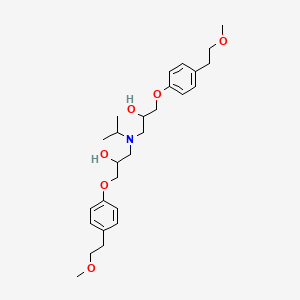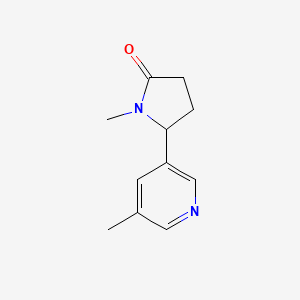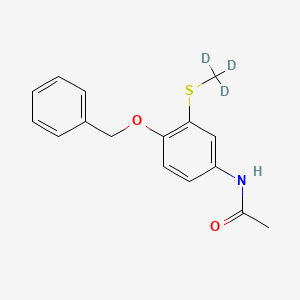
6-O-Nicotinoylbarbatin C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-O-Nicotinoylbarbatin C is a natural compound extracted from the herb of Scutellaria barbata D. Don . It belongs to the chemical family of Diterpenoids . The molecular formula of 6-O-Nicotinoylbarbatin C is C26H31NO6 and it has a molecular weight of 453.53 g/mol .
Physical And Chemical Properties Analysis
6-O-Nicotinoylbarbatin C is an oil and it’s a powder according to another source . It’s soluble in various solvents including Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone .Wissenschaftliche Forschungsanwendungen
Receptors for Nicotinic Acid : Nicotinic acid (niacin), a vitamin B complex, is known for its lipid-lowering properties. It works by decreasing lipolysis in adipose tissue, primarily by inhibiting hormone-sensitive triglyceride lipase. This process involves receptors like PUMA-G and HM74, which are highly expressed in adipose tissue and act as nicotinic acid receptors. Their activation leads to a decrease in cAMP levels, mediating the anti-lipolytic and lipid-lowering effects of nicotinic acid (Tunaru et al., 2003).
G Protein Estrogen Receptor Activation : Nicotinic acid and nicotinamide, another form of vitamin B3, bind to and activate the GPER-mediated signaling in breast cancer cells and cancer-associated fibroblasts. This activation promotes the up-regulation of GPER target genes and induces proliferative and migratory effects in a GPER-dependent manner, suggesting a broader mechanism of action for these compounds (Santolla et al., 2014).
Pharmacogenetics Research Network : While not directly related to 6-O-Nicotinoylbarbatin C, this research network studies the correlation of drug response with genetic variation, focusing on various drugs and proteins that interact with drugs. This is relevant for understanding the genetic factors that may influence the response to compounds like nicotinic acid derivatives (Giacomini et al., 2007).
Vasorelaxation and Antioxidation Properties : Thionicotinic acid derivatives, similar in structure to nicotinic acid, have been studied for their vasorelaxation and antioxidative properties. These compounds, including 2-(1-adamantylthio)nicotinic acid, show dose-dependent vasorelaxation and exhibit antioxidant properties, suggesting potential therapeutic applications (Prachayasittikul et al., 2010).
Nicotinamide in Colitis : Nicotinamide, another nicotinic acid derivative, enhances antimicrobial activity of neutrophils and has shown beneficial effects in experimental colitis models. This indicates a potential role for nicotinic acid derivatives in inflammatory conditions (Bettenworth et al., 2014).
Mechanism of Action of Niacin : Niacin affects apolipoprotein-containing lipoproteins and has vascular anti-inflammatory effects. Understanding niacin's mechanism of action, including direct inhibition of hepatic diacylglycerol acyltransferase-2, helps in comprehending the potential pathways and effects of its derivatives (Kamanna & Kashyap, 2008).
Safety And Hazards
Eigenschaften
IUPAC Name |
[(1R,2S,3R,4R,4aS,8aR)-2,3-dihydroxy-3,4,8,8a-tetramethyl-4-[(E)-2-(5-oxo-2H-furan-3-yl)ethenyl]-2,4a,5,6-tetrahydro-1H-naphthalen-1-yl] pyridine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31NO6/c1-16-7-5-9-19-24(2,11-10-17-13-20(28)32-15-17)26(4,31)21(29)22(25(16,19)3)33-23(30)18-8-6-12-27-14-18/h6-8,10-14,19,21-22,29,31H,5,9,15H2,1-4H3/b11-10+/t19-,21+,22+,24-,25+,26+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWDKUBKSGGMGOD-GLTZHHDWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCCC2C1(C(C(C(C2(C)C=CC3=CC(=O)OC3)(C)O)O)OC(=O)C4=CN=CC=C4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CCC[C@H]2[C@]1([C@H]([C@@H]([C@]([C@]2(C)/C=C/C3=CC(=O)OC3)(C)O)O)OC(=O)C4=CN=CC=C4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-O-Nicotinoylbarbatin C | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

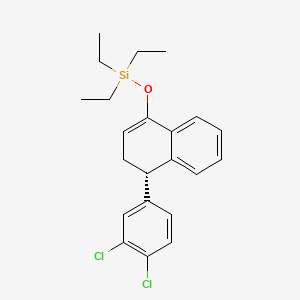

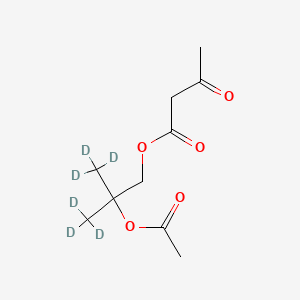
![1-[(tert-Butyldimethylsilyl)oxy]-2-methyl-2-propanol-d6](/img/structure/B563330.png)
![1-[(tert-Butyldimethylsilyl)oxy]-2-methyl-2-acetoxypropanol-d6](/img/structure/B563331.png)

